molecular formula C17H25NO B5695719 N-cyclooctyl-2-(4-methylphenyl)acetamide

N-cyclooctyl-2-(4-methylphenyl)acetamide

Cat. No.: B5695719
M. Wt: 259.4 g/mol
InChI Key: FWYCRDZTXLQNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, extensive data exists for structurally related N-arylacetamide derivatives, such as 2-azido-N-(4-methylphenyl)acetamide (). These compounds share a common acetamide backbone substituted with aromatic or functional groups, making them valuable intermediates in medicinal chemistry and organic synthesis. For example, 2-azido-N-(4-methylphenyl)acetamide (C₉H₁₀N₄O) features an azido group (-N₃) at the α-position of the acetamide, enabling its use in click chemistry and heterocycle synthesis (). The absence of cyclooctyl-substituted analogs in the evidence suggests a gap in current literature, but comparisons can be drawn to other N-arylacetamides with varying substituents.

Properties

IUPAC Name

N-cyclooctyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-14-9-11-15(12-10-14)13-17(19)18-16-7-5-3-2-4-6-8-16/h9-12,16H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYCRDZTXLQNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Azido vs. Chloro Substituents : The azido group in 2-azido-N-(4-methylphenyl)acetamide enables cycloaddition reactions (e.g., with alkynes to form triazoles), while the chloro substituent in 2-chloro-N-(4-fluorophenyl)acetamide facilitates nucleophilic substitutions ().
  • Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhance electrophilicity, aiding in heterocyclic synthesis ().

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Acetamides

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Network Reference
2-Azido-N-(4-methylphenyl)acetamide Monoclinic P2₁/c a=14.4362, b=21.3403, c=9.2949, β=98.356 N–H···O chains along c-axis
2-Chloro-N-(4-fluorophenyl)acetamide Not specified Not specified - N–H···O and C–H···O interactions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Monoclinic P2₁/c a=10.123, b=14.789, c=9.432, β=105.72 C–H···O and head-to-tail packing

Key Observations :

  • Azido Derivative : The asymmetric unit contains three independent molecules with varied azido group orientations (N–N–C–C torsion angles: 173.9°, 102.7°, and 173.6°) (). Hydrogen bonding via N–H···O forms zigzag chains, stabilizing the crystal lattice .
  • Chloro-Nitro Derivative : Intermolecular C–H···O and centrosymmetric head-to-tail interactions dominate packing, influencing material properties ().

Key Observations :

  • Nitro-Furan Derivatives: Compounds like NFTA exhibit organ-specific carcinogenicity, highlighting the role of nitro groups in bioactivation ().
  • Chloro-Substituted Analogs : Derivatives such as N-(3-chloro-4-hydroxyphenyl)acetamide are photodegradants of pharmaceuticals, emphasizing stability concerns ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.